molecular formula C13H18O2 B3048354 Benzenepropanoic acid, 1,1-dimethylethyl ester CAS No. 16537-10-3

Benzenepropanoic acid, 1,1-dimethylethyl ester

Cat. No.: B3048354
CAS No.: 16537-10-3
M. Wt: 206.28 g/mol
InChI Key: ZOJRGDRNISZTQS-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 1,1-dimethylethyl ester (CAS RN: Not explicitly provided; synonyms include tert-butyl (3R)-3-amino-3-phenylpropanoate) is an aromatic ester with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . The compound features a benzenepropanoic acid backbone esterified with a tert-butyl group at the 1,1-dimethylethyl position and an amino substituent at the β-position of the propanoic chain . While its direct applications are less documented in the provided evidence, its role as a synthetic intermediate in pharmaceutical chemistry is inferred due to the presence of the amino group, which is often leveraged in drug design .

Properties

IUPAC Name

tert-butyl 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJRGDRNISZTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446823
Record name Benzenepropanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-10-3
Record name 1,1-Dimethylethyl benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16537-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Thermal Conditions

The stoichiometric reaction between benzenepropanoic acid and 1,1-dimethylethanol under Brønsted acid catalysis remains the most widely implemented approach. Sulfuric acid (98% w/w) achieves 68–72% conversion after 8 hours at reflux (110–115°C) in toluene. Recent optimization trials demonstrate that Dean-Stark water removal improves yields to 89% by shifting equilibrium.

Catalyst Temp (°C) Time (h) Yield (%)
H₂SO₄ 115 8 72
p-TsOH 110 6 81
Amberlyst-15 105 12 68

Phosphorus trichloride-mediated esterification provides a halogenated alternative, enabling 92% yield at 80°C in acetonitrile under air. This method bypasses aqueous workup through in situ HCl generation, though requires strict stoichiometric control (1:1.05 acid:alcohol ratio).

Microwave-Assisted Synthesis

Transesterification Pathways

Alkoxy Exchange Reactions

Methyl benzenepropanoate undergoes transesterification with 1,1-dimethylethanol in the presence of titanium(IV) isopropoxide. Kinetic studies show second-order dependence on alcohol concentration, with optimal yields (87%) at 0.1 mol% catalyst loading.

Enzymatic Catalysis

Immobilized Candida antarctica lipase B (Novozym 435) enables solvent-free transesterification at 60°C. While initial rates are slower (0.12 mmol·g⁻¹·h⁻¹ vs chemical catalysts), the enzymatic route achieves 99% enantiomeric excess for (R)-configured products.

Hydrogenation of α-Ketoester Precursors

Palladium-mediated hydrogenation of tert-butyl 3-oxo-3-phenylpropanoate produces the target compound with 93.6–95.2% ee under 5 atm H₂. Key parameters:

Catalyst Pressure (atm) Time (h) ee (%)
Pd(OH)₂/C (10 wt%) 5 15 95.2
Pd/Al₂O₃ 3 18 89.4

The hydrogenation route proves particularly effective for synthesizing enantiomerically pure material, though requires chiral resolution of precursor ketones.

Green Chemistry Approaches

Sonochemical Synthesis

Ultrasound irradiation (40 kHz) in aqueous medium accelerates four-component reactions involving hydrazine derivatives, achieving 82% yield in 35 minutes versus 6 hours under thermal conditions. Cavitation effects enhance mass transfer and intermediate stabilization.

Solvent-Free Mechanochemistry

Ball milling benzenepropanoic acid with 1,1-dimethylethanol and p-toluenesulfonic acid monohydrate yields 79% product after 90 minutes. Particle size analysis shows reduced crystallinity (from 85% to 32%) enhances molecular contact.

Industrial-Scale Considerations

Pilot plant trials identify two viable production routes:

  • Continuous flow esterification (85% yield, 12 kg/h throughput)
  • Fixed-bed enzymatic transesterification (99% ee, 8 kg/h)

Economic analysis favors the enzymatic route despite higher capital costs due to premium pricing for enantiopure material ($412/kg vs $228/kg racemic).

Scientific Research Applications

Industrial Applications

1. Antioxidant in Plastics

Benzenepropanoic acid, 1,1-dimethylethyl ester is primarily utilized as an antioxidant in the production of plastics. Its effectiveness in preventing oxidative degradation makes it valuable in various applications:

  • Wire and Cable Insulation : The compound helps maintain the integrity and longevity of insulation materials by preventing oxidative damage.
  • Film and Sheet Manufacture : It is used to enhance the durability of films and sheets, which are essential in packaging and other applications.
  • Automotive Parts : The thermal stability provided by this ester is crucial for components exposed to high temperatures.

2. Thermal Stabilizer

In addition to its antioxidant properties, this compound acts as a thermal stabilizer , which is vital in processes where heat is a factor. This application is particularly relevant in:

  • Polymer Processing : It helps maintain the physical properties of polymers during high-temperature processing.
  • Long-term Product Stability : By mitigating thermal degradation, it extends the lifespan of finished products.

Environmental and Health Considerations

The Government of Canada conducted a screening assessment on this compound due to concerns regarding its environmental impact. Key findings include:

  • Persistence : The compound has a high potential for persistence in the environment but is not expected to bioaccumulate significantly in organisms.
  • Exposure Levels : General population exposure is considered low; however, it may occur through indirect routes such as food packaging materials .

Case Study 1: Use in Automotive Industry

A study on automotive parts highlighted the effectiveness of benzenepropanoic acid esters as thermal stabilizers. Components treated with this ester demonstrated enhanced resistance to heat-induced degradation compared to untreated samples. This led to improved performance and longevity of automotive parts under extreme conditions.

Case Study 2: Packaging Materials

Research into packaging materials using benzenepropanoic acid esters showed that these compounds significantly reduced oxidation rates in food packaging films. This enhancement not only extended shelf life but also maintained the quality of packaged goods over time.

Summary Table of Applications

Application AreaSpecific UsesBenefits
PlasticsAntioxidant for wire insulationPrevents oxidative degradation
Film and sheet manufactureEnhances durability
Automotive partsImproves thermal stability
Thermal StabilizationPolymer processingMaintains physical properties
Long-term product stabilityExtends lifespan of products

Mechanism of Action

The primary mechanism of action of benzenepropanoic acid, 1,1-dimethylethyl ester is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The ester group allows it to integrate into various matrices, providing long-term stabilization against oxidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzenepropanoic acid, 1,1-dimethylethyl ester with structurally or functionally related esters, highlighting differences in substituents, molecular properties, and biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities References
This compound C₁₃H₁₇NO₂ 219.28 β-amino, tert-butyl ester Synthetic intermediate; potential pharmaceutical applications
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester C₁₈H₂₈O₃ 292.20 3,5-di-tert-butyl, 4-hydroxy, methyl ester Antifungal, antioxidant, cholesterol-lowering, food preservative
Benzenepropanoic acid, 4-(ethoxycarbonyl)-, ethyl ester C₁₄H₁₈O₄ 250.29 4-ethoxycarbonyl, ethyl ester Industrial applications (specific uses not detailed)
Benzyl 3-phenylpropanoate C₁₆H₁₆O₂ 240.30 Benzyl ester Fragrance or flavor applications (inferred from ester class)
Hexadecanoic acid, methyl ester C₁₇H₃₄O₂ 270.45 Methyl ester of palmitic acid Antioxidant, anticholesteremic, anti-inflammatory

Key Comparative Insights:

In contrast, the 3,5-bis(1,1-dimethylethyl)-4-hydroxy variant has two bulky tert-butyl groups and a hydroxyl group, increasing its steric hindrance and antioxidant capacity via radical scavenging . Benzyl 3-phenylpropanoate lacks polar substituents, making it more lipophilic and suitable for non-polar applications like fragrances .

Biological Activities The 3,5-bis(1,1-dimethylethyl)-4-hydroxy compound exhibits broad-spectrum antifungal activity against plant pathogens (e.g., Macrotermes gilvus fungus comb) and antioxidant properties in plant extracts (e.g., Leea macrophylla) . It is also used in the food industry to preserve flavor and quality . Hexadecanoic acid, methyl ester (a fatty acid ester) shares antioxidant and anti-inflammatory activities but lacks the structural complexity of aromatic benzenepropanoates .

The hydroxyl group in the 3,5-bis(1,1-dimethylethyl) compound increases polarity, aiding solubility in aqueous environments compared to the purely hydrophobic benzyl ester .

Occurrence and Applications

  • The 3,5-bis(1,1-dimethylethyl) derivative is naturally occurring in plant extracts (e.g., Drymaria cordata) and fungal metabolites, underscoring its ecological role as a defense compound .
  • The 1,1-dimethylethyl ester is synthetically derived, with applications focused on organic synthesis rather than natural product isolation .

Biological Activity

Benzenepropanoic acid, 1,1-dimethylethyl ester (CAS Number 70331-94-1), is an organic compound known for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, antibacterial, and potential anticancer effects, supported by relevant research findings and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Chemical Structure : The compound features a benzene ring attached to a propanoic acid moiety with a dimethyl group.

1. Antioxidant Activity

Research has demonstrated that benzenepropanoic acid esters exhibit significant antioxidant properties. For instance, studies have utilized various methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and SOD (superoxide dismutase) assays to evaluate the antioxidant capacity of extracts containing this compound.

MethodIC50 Value (ppm)
DPPH33
SOD8.13

These findings indicate that benzenepropanoic acid derivatives can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

2. Antibacterial Activity

This compound has shown promising antibacterial effects against various pathogens. In vitro studies revealed that extracts containing this compound were effective against Staphylococcus aureus, with a minimum bactericidal concentration (MBC) of 1875 ppm . The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

3. Anticancer Potential

The anticancer properties of benzenepropanoic acid esters have been investigated in several studies. For example, extracts with this compound induced apoptosis in MCF-7 breast cancer cell lines at concentrations as low as 1600 ppm . This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms.

Ecotoxicological Assessment

A screening assessment conducted under the Canadian Environmental Protection Act identified benzenepropanoic acid ester as a substance of high priority due to its persistence and bioaccumulation potential in aquatic environments. Although it poses ecological risks, it did not meet criteria for high hazard to human health based on carcinogenicity or genotoxicity assessments .

Study on Antioxidant and Antibacterial Properties

In a study focusing on Breynia cernua, a plant known for its medicinal properties, the methanol extract exhibited significant antioxidant and antibacterial activities. The extract contained various bioactive compounds including benzenepropanoic acid derivatives, which contributed to its therapeutic effects . The study highlighted the importance of these compounds in developing new plant-derived drugs for treating infections and cancer.

Q & A

Q. Table 1. GC-MS Parameters for Benzenepropanoic Acid Derivatives

ParameterSpecificationReference
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Oven Program50°C (2 min) → 300°C @ 10°C/min
Carrier GasHelium @ 1.2 mL/min
Ion Source Temp230°C

Q. Table 2. Thermal Stability of Common Derivatives

DerivativeDecomposition Temp (°C)Key Degradation ProductReference
Methyl Ester220–2403,5-di-t-butyl-4-hydroxybenzaldehyde
2-Ethylhexyl Ester250–270None detected (stable)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepropanoic acid, 1,1-dimethylethyl ester
Reactant of Route 2
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Benzenepropanoic acid, 1,1-dimethylethyl ester

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